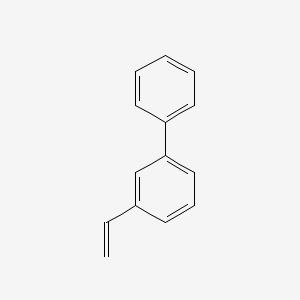

3-Vinyl-1,1'-biphenyl

Übersicht

Beschreibung

1,1’-Biphenyl, 3-ethenyl-: is an organic compound consisting of two benzene rings connected by a single bond, with an ethenyl group attached to the third carbon of one of the benzene rings. This compound is part of the biphenyl family, which is known for its stability and versatility in various chemical reactions.

Wirkmechanismus

Mode of Action

It’s known that biphenyl derivatives can interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

For instance, certain biphenyl derivatives are known to be metabolized by enzymes such as biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .

Pharmacokinetics

It’s known that the compound has low gastrointestinal absorption and is moderately soluble . It’s also reported to be a CYP2C19 and CYP2C9 inhibitor .

Action Environment

The action of 3-Vinyl-1,1’-biphenyl can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it’s recommended to be stored in a dry environment at 2-8°C . Additionally, its solubility can impact its bioavailability and thus its action .

Biochemische Analyse

Biochemical Properties

1,1’-Biphenyl, 3-ethenyl- plays a significant role in biochemical reactions, particularly in the context of aromatic compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it can undergo electrophilic aromatic substitution reactions, where it interacts with electrophiles to form substituted biphenyl derivatives . Additionally, it can participate in free radical reactions, where it interacts with radicals to form new compounds . These interactions are crucial for understanding the compound’s behavior in biological systems.

Cellular Effects

1,1’-Biphenyl, 3-ethenyl- affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, resulting in altered cellular responses. These effects are essential for understanding how the compound modulates cellular functions and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 1,1’-Biphenyl, 3-ethenyl- involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation . For instance, it can form covalent bonds with active sites of enzymes, altering their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mode of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Biphenyl, 3-ethenyl- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products . Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are essential for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of 1,1’-Biphenyl, 3-ethenyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of the compound can lead to cellular damage, oxidative stress, and inflammation . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

1,1’-Biphenyl, 3-ethenyl- is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of the compound is essential for predicting its behavior in biological systems.

Transport and Distribution

The transport and distribution of 1,1’-Biphenyl, 3-ethenyl- within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it can be transported across cell membranes by specific transporters, leading to its distribution in different cellular compartments . These interactions are crucial for understanding the compound’s pharmacokinetics.

Subcellular Localization

1,1’-Biphenyl, 3-ethenyl- exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3-ethenyl- can be synthesized through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically uses a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran. The reaction involves coupling a boronic acid derivative with a halogenated biphenyl compound.

Industrial Production Methods: In industrial settings, the production of 1,1’-Biphenyl, 3-ethenyl- often involves large-scale catalytic processes . These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-Biphenyl, 3-ethenyl- undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The ethenyl group can be reduced to an ethyl group using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

Bromination: Bromine and iron(III) bromide.

Oxidation: Potassium permanganate.

Reduction: Hydrogen gas and palladium catalyst.

Major Products:

Bromination: Brominated biphenyl derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Ethyl-substituted biphenyl.

Wissenschaftliche Forschungsanwendungen

1,1’-Biphenyl, 3-ethenyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Vergleich Mit ähnlichen Verbindungen

- 1,1’-Biphenyl, 4-ethenyl-

- 1,1’-Biphenyl, 2-ethenyl-

- 1,1’-Biphenyl, 4-vinyl-

Comparison: 1,1’-Biphenyl, 3-ethenyl- is unique due to the position of the ethenyl group on the third carbon of the biphenyl structure. This positioning can influence its reactivity and the types of reactions it undergoes. For example, the 3-ethenyl derivative may exhibit different steric and electronic effects compared to the 4-ethenyl or 2-ethenyl derivatives .

Biologische Aktivität

3-Vinyl-1,1'-biphenyl (CAS Number: 38383-51-6) is a biphenyl derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a biphenyl backbone with a vinyl group at the 3-position. Its chemical formula is , and it is characterized by its moderate solubility and low gastrointestinal absorption properties .

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzymatic Interactions : It is metabolized by enzymes such as biphenyl dioxygenase and cytochrome P450, leading to the formation of active metabolites that can influence cellular functions.

- Cell Signaling : The compound may affect cell signaling pathways by interacting with receptors on cell surfaces, which can alter gene expression and metabolic processes .

- Electrophilic Reactions : The vinyl group can participate in electrophilic aromatic substitution reactions, enhancing its reactivity with biological molecules.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses in cellular models.

Toxicological Studies

Toxicological assessments provide insights into the safety profile of this compound:

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Study on Antimicrobial Activity : A recent study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in therapeutic applications .

- Inflammation Model : In a laboratory setting, this compound reduced pro-inflammatory cytokine levels in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

Eigenschaften

IUPAC Name |

1-ethenyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXAHWXPRKVGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609489 | |

| Record name | 3-Ethenyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38383-51-6 | |

| Record name | 3-Ethenyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.